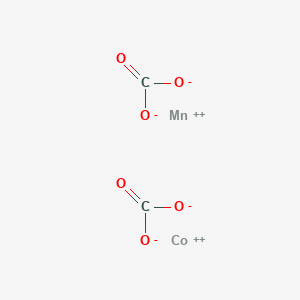
Cobalt manganese carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt manganese carbonate is a compound that consists of cobalt, manganese, and carbonate ions. It is often used as a precursor in the synthesis of various materials, particularly in the field of battery technology. The compound is known for its stability and ability to form homogeneous mixtures, making it a valuable component in the production of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt manganese carbonate can be synthesized through a carbonate precipitation method. This involves dissolving cobalt sulfate, manganese sulfate, and a carbonate source such as ammonium bicarbonate in distilled water. The pH of the solution is adjusted to favor the precipitation of the carbonate precursor. The resulting precipitate is then filtered, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously mixed and the pH is carefully controlled. The precipitated carbonate is then subjected to further processing, such as calcination, to achieve the desired purity and phase composition .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt manganese carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of cobalt and manganese.
Reduction: It can be reduced to form metallic cobalt and manganese.
Substitution: The carbonate ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves heating the compound in the presence of oxygen or an oxidizing agent.
Reduction: Often carried out using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Requires the presence of other anions and suitable reaction conditions, such as elevated temperatures and pressures.
Major Products
Oxidation: Produces cobalt oxide and manganese oxide.
Reduction: Results in the formation of metallic cobalt and manganese.
Substitution: Leads to the formation of various substituted carbonate compounds
Wissenschaftliche Forschungsanwendungen
Cobalt manganese carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, particularly in the field of battery technology.
Biology: Investigated for its potential use in biological systems, such as in the development of biosensors.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of catalysts, pigments, and other industrial materials .
Wirkmechanismus
The mechanism by which cobalt manganese carbonate exerts its effects is primarily through its ability to form stable complexes with other ions and molecules. This stability allows it to act as a precursor in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nickel manganese carbonate
- Cobalt nickel carbonate
- Manganese carbonate
Uniqueness
Cobalt manganese carbonate is unique due to its ability to form homogeneous and stable mixtures, which is particularly valuable in the synthesis of advanced materials. Compared to similar compounds, it offers enhanced stability and performance in various applications, such as in battery technology and catalysis .
Eigenschaften
CAS-Nummer |
334982-29-5 |
|---|---|
Molekularformel |
C2CoMnO6 |
Molekulargewicht |
233.89 g/mol |
IUPAC-Name |
cobalt(2+);manganese(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Co.Mn/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
InChI-Schlüssel |
HJZMCWKYJQFMPG-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


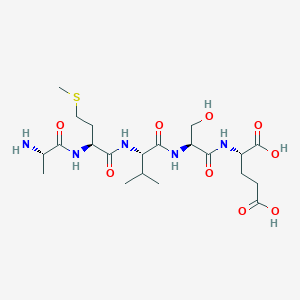
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
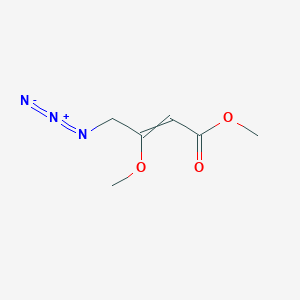
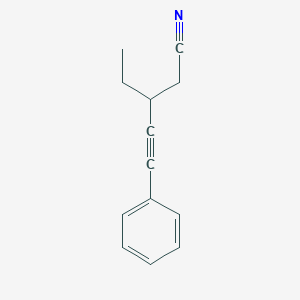
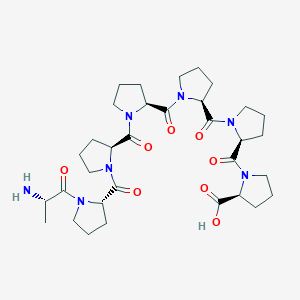
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)

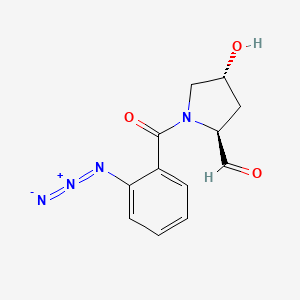

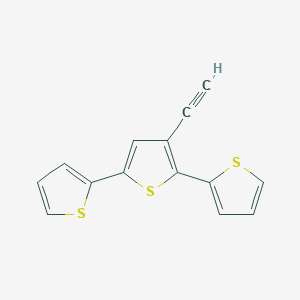
![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
